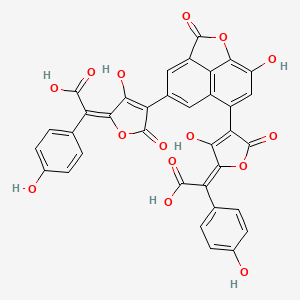
1,1'-Dithiodipropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
1,1’-Dithiodipropan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 2-mercaptoethanol with hydrogen peroxide in the presence of a base. The reaction proceeds as follows:
2HSCH2CH2OH+H2O2→HOCH2CH2S-SCH2CH2OH+2H2O
Industrial production methods may involve similar reactions but are optimized for higher yields and purity. These methods often include purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
1,1’-Dithiodipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various acids or bases for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Dithiodipropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used to study disulfide bond formation and reduction in proteins.
Industry: It is used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Dithiodipropan-2-ol involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a key role in protein structure and function. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting protein activity and stability.
Comparación Con Compuestos Similares
1,1’-Dithiodipropan-2-ol can be compared with other disulfide-containing compounds such as:
Cystine: An amino acid with a disulfide bond, important in protein structure.
Dithiothreitol (DTT): A reducing agent used to break disulfide bonds in proteins.
Glutathione disulfide (GSSG): An oxidized form of glutathione, involved in cellular redox reactions.
The uniqueness of 1,1’-Dithiodipropan-2-ol lies in its dual hydroxyl groups, which provide additional reactivity and potential for forming various derivatives.
Propiedades
Número CAS |
42589-21-9 |
|---|---|
Fórmula molecular |
C6H14O2S2 |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
1-(2-hydroxypropyldisulfanyl)propan-2-ol |
InChI |
InChI=1S/C6H14O2S2/c1-5(7)3-9-10-4-6(2)8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
AHRDMVQGWCOCQL-UHFFFAOYSA-N |
SMILES canónico |
CC(CSSCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





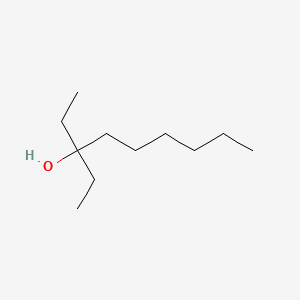
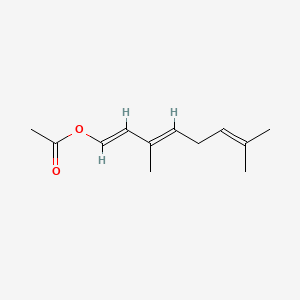
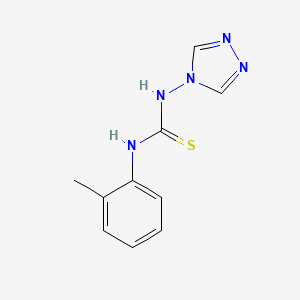
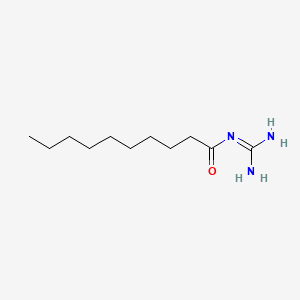
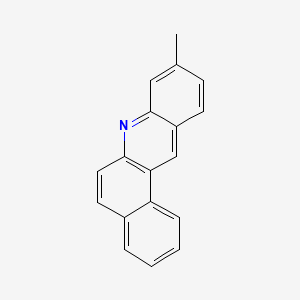
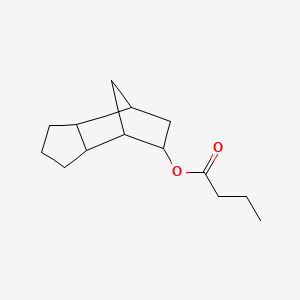


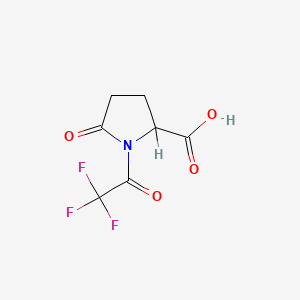
![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
